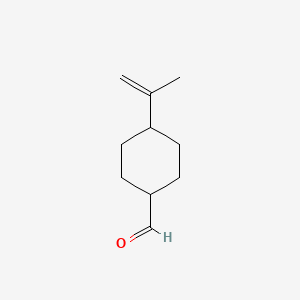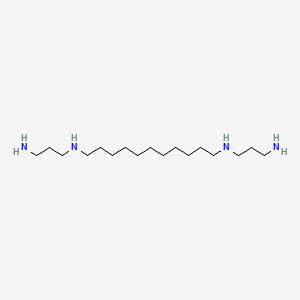![molecular formula C9H15NO B14281694 N-[2-(Prop-2-en-1-yl)cyclohexylidene]hydroxylamine CAS No. 120871-60-5](/img/structure/B14281694.png)
N-[2-(Prop-2-en-1-yl)cyclohexylidene]hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(Prop-2-en-1-yl)cyclohexylidene]hydroxylamine is a chemical compound with a unique structure that includes a cyclohexylidene ring and a hydroxylamine group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Vorbereitungsmethoden
The synthesis of N-[2-(Prop-2-en-1-yl)cyclohexylidene]hydroxylamine typically involves the reaction of cyclohexanone with hydroxylamine in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and controlled pH levels to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
N-[2-(Prop-2-en-1-yl)cyclohexylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions where the hydroxylamine group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases to facilitate substitution reactions.
Wissenschaftliche Forschungsanwendungen
N-[2-(Prop-2-en-1-yl)cyclohexylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein modification.
Industry: Used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-[2-(Prop-2-en-1-yl)cyclohexylidene]hydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. This compound can also participate in redox reactions, influencing cellular oxidative states and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
N-[2-(Prop-2-en-1-yl)cyclohexylidene]hydroxylamine can be compared with other similar compounds such as:
Cyclohexanone oxime: Similar in structure but lacks the prop-2-en-1-yl group.
Hydroxylamine derivatives: Compounds with different substituents on the hydroxylamine group.
Cyclohexylidene derivatives: Compounds with variations in the cyclohexylidene ring structure. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and applications.
Eigenschaften
CAS-Nummer |
120871-60-5 |
|---|---|
Molekularformel |
C9H15NO |
Molekulargewicht |
153.22 g/mol |
IUPAC-Name |
N-(2-prop-2-enylcyclohexylidene)hydroxylamine |
InChI |
InChI=1S/C9H15NO/c1-2-5-8-6-3-4-7-9(8)10-11/h2,8,11H,1,3-7H2 |
InChI-Schlüssel |
PUHSIAHHRSCCQR-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC1CCCCC1=NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Bis[4-(ethenyloxy)butyl] pentanedioate](/img/structure/B14281622.png)
![N'-hydroxy-1-azabicyclo[2.2.2]octane-3-carboximidamide](/img/structure/B14281626.png)




![2-(Ethylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14281667.png)


![2-[(Prop-2-en-1-yl)sulfanyl]-1,3,2lambda~5~-dithiaphosphinane-2-thione](/img/structure/B14281693.png)

![1-(Methylsulfanyl)-3-(propan-2-yl)-3H-pyrrolo[2,1-a]isoindole-2,5-dione](/img/structure/B14281709.png)
